(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16349852
InChI: InChI=1S/C23H26N2O5/c1-24-17(12-16-18(27-2)6-7-19(28-3)22(16)24)23(26)25-9-8-14-10-20(29-4)21(30-5)11-15(14)13-25/h6-7,10-12H,8-9,13H2,1-5H3
SMILES:
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

CAS No.:

Cat. No.: VC16349852

Molecular Formula: C23H26N2O5

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone -

Specification

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
IUPAC Name (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,7-dimethoxy-1-methylindol-2-yl)methanone
Standard InChI InChI=1S/C23H26N2O5/c1-24-17(12-16-18(27-2)6-7-19(28-3)22(16)24)23(26)25-9-8-14-10-20(29-4)21(30-5)11-15(14)13-25/h6-7,10-12H,8-9,13H2,1-5H3
Standard InChI Key PJLJTHCPVHHXCR-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a central methanone group bridging two heterocyclic systems:

  • A 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, characterized by a partially saturated isoquinoline core with methoxy substituents at positions 6 and 7.

  • A 4,7-dimethoxy-1-methyl-1H-indole unit, comprising an indole ring substituted with methoxy groups at positions 4 and 7 and a methyl group at the nitrogen atom.

The IUPAC name, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,7-dimethoxy-1-methylindol-2-yl)methanone, reflects its intricate substitution pattern.

Spectroscopic and Physicochemical Data

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
SMILESCOC1=CC2=C(C=C1OC)N(CCC2)C(=O)C3=CC4=C(N3C)C=CC(=C4OC)OC
InChIKeyPJLJTHCPVHHXCR-UHFFFAOYSA-N

The compound’s infrared (IR) spectrum would likely exhibit peaks corresponding to methoxy groups (~2830–2960 cm⁻¹), carbonyl stretches (~1650–1750 cm⁻¹), and aromatic C-H vibrations . Nuclear magnetic resonance (NMR) data for analogous compounds reveal methoxy proton signals at δ 3.7–3.9 ppm and aromatic protons between δ 6.6–7.4 ppm .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves coupling pre-functionalized isoquinoline and indole precursors. A reported method includes:

  • Isoquinoline Preparation: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride serves as a key intermediate, synthesized via Bischler-Napieralski cyclization followed by reduction .

  • Indole Functionalization: The 4,7-dimethoxy-1-methylindole moiety is prepared through Fischer indole synthesis or palladium-catalyzed cross-coupling.

  • Coupling Reaction: A Friedel-Crafts acylation or nucleophilic acyl substitution links the two subunits via the methanone bridge .

Reaction Optimization

Critical parameters for yield enhancement include:

  • Temperature: Reactions typically proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .

  • Catalysts: Lewis acids like AlCl3 or FeCl3 facilitate acylation steps .

  • Protecting Groups: Methoxy groups remain unprotected due to their stability under reaction conditions.

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs of this compound exhibit inhibitory activity against tyrosine kinases (e.g., EGFR and VEGFR), with IC50 values in the nanomolar range. The indole moiety likely participates in ATP-binding pocket interactions, while the dihydroisoquinoline contributes to hydrophobic binding .

Central Nervous System (CNS) Effects

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual heterocyclic architecture positions it as a lead candidate for:

  • Oncology: Targeted therapies against kinase-driven cancers.

  • Neurology: Dopaminergic agents for Parkinson’s disease .

Chemical Probes

Its fluorescence properties (λex ≈ 340 nm, λem ≈ 450 nm) enable use as a molecular probe for studying protein-ligand interactions.

Future Directions and Challenges

Research Gaps

  • Pharmacokinetics: No data exist on bioavailability, metabolism, or toxicity.

  • Target Specificity: Off-target effects remain uncharacterized.

Synthetic Innovations

  • Green Chemistry: Exploring catalytic asymmetric synthesis to access enantiopure variants .

  • Prodrug Design: Incorporating hydrolyzable groups (e.g., esters) to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator